molecular formula C11H12N2O2S B1418272 2-{[(2-Hydroxyethyl)thio]methyl}quinazolin-4-ol CAS No. 874606-65-2

2-{[(2-Hydroxyethyl)thio]methyl}quinazolin-4-ol

Cat. No. B1418272
M. Wt: 236.29 g/mol
InChI Key: RAKHQKUBLXEOLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-{[(2-Hydroxyethyl)thio]methyl}quinazolin-4-ol” is a chemical compound with the CAS Number: 874606-65-2 and a linear formula of C11 H12 N2 O2 S . It has a molecular weight of 236.29 . This compound has generated interest in scientific research due to its potential.


Molecular Structure Analysis

The molecule contains a total of 29 bonds. There are 17 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 amidine derivative, 1 secondary amine (aromatic), 1 hydroxyl group, and 1 primary alcohol .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 236.29 . Its IUPAC name is 2-{[(2-hydroxyethyl)sulfanyl]methyl}-4-quinazolinol .

Scientific Research Applications

Quinazolinone Derivatives from Streptomyces

  • Overview : Quinazolinone derivatives, similar to 2-{[(2-Hydroxyethyl)thio]methyl}quinazolin-4-ol, were isolated from the strain Streptomyces sp. and exhibited diverse bioactivities. These derivatives, including 2-Methyl-3H-quinazolin-4-one and 1H-quinazoline-2,4-dione, have shown potential in various biological applications.
  • Source : (Maskey et al., 2004)

Antimalarial and Antitumor Effects

  • Overview : Analogues of quinazolinones, including compounds with structures similar to 2-{[(2-Hydroxyethyl)thio]methyl}quinazolin-4-ol, were studied for their antimalarial and antitumor properties. These studies indicate that such compounds may have significant potential in these areas, although modifications can affect their efficacy.
  • Source : (Werbel & Degnan, 1987)

H1-antihistaminic Agents

  • Overview : Quinazolinone derivatives have been synthesized and tested for their H1-antihistaminic activity, suggesting the potential of 2-{[(2-Hydroxyethyl)thio]methyl}quinazolin-4-ol in similar applications. These compounds showed significant protection against histamine-induced bronchospasm in animal models.
  • Source : (Alagarsamy & Parthiban, 2013)

Analgesic Activity

  • Overview : Some quinazolinone derivatives have demonstrated notable analgesic activity. This suggests that 2-{[(2-Hydroxyethyl)thio]methyl}quinazolin-4-ol could be explored for potential analgesic properties in various medical applications.
  • Source : (Osarodion, 2023)

Antimicrobial, Analgesic, and Anti-inflammatory Properties

  • Overview : Research on quinazolinone derivatives indicates their effectiveness in antimicrobial, analgesic, and anti-inflammatory applications. This broad spectrum of activity highlights the potential utility of compounds like 2-{[(2-Hydroxyethyl)thio]methyl}quinazolin-4-ol in treating various conditions.
  • Source : (Dash et al., 2017)

HDAC Inhibition for Alzheimer's Disease

  • Overview : Quinazolin-4-one derivatives have shown promise as histone deacetylase inhibitors for the treatment of Alzheimer's disease. This suggests a potential application of 2-{[(2-Hydroxyethyl)thio]methyl}quinazolin-4-ol in neurodegenerative disorders.
  • Source : (Yu et al., 2013)

Corrosion Inhibition

  • Overview : Quinazolinone derivatives have been used as corrosion inhibitors, indicating a potential industrial application for 2-{[(2-Hydroxyethyl)thio]methyl}quinazolin-4-ol in protecting metals from corrosion.
  • Source : (Errahmany et al., 2020)

properties

IUPAC Name

2-(2-hydroxyethylsulfanylmethyl)-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c14-5-6-16-7-10-12-9-4-2-1-3-8(9)11(15)13-10/h1-4,14H,5-7H2,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKHQKUBLXEOLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)CSCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(2-Hydroxyethyl)thio]methyl}quinazolin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[(2-Hydroxyethyl)thio]methyl}quinazolin-4-ol
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2-{[(2-Hydroxyethyl)thio]methyl}quinazolin-4-ol
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